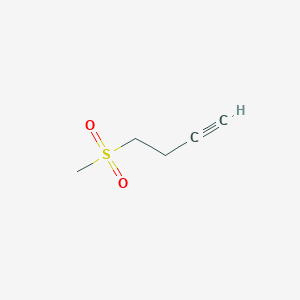

1-Butyne, 4-(methylsulfonyl)-

Description

1-Butyne, 4-(methylsulfonyl)- is an aliphatic compound featuring a terminal alkyne group (HC≡C-) and a methylsulfonyl (-SO₂CH₃) substituent at the fourth carbon. The triple bond confers rigidity and enables participation in click chemistry or cross-coupling reactions.

Properties

IUPAC Name |

4-methylsulfonylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-3-4-5-8(2,6)7/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQRIFORODSOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192989-95-0 | |

| Record name | 4-methanesulfonylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyne, 4-(methylsulfonyl)- can be synthesized through various methods. One common approach involves the reaction of 1-butyne with a sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl group onto the alkyne.

Industrial Production Methods: Industrial production of 1-butyne, 4-(methylsulfonyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Butyne, 4-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, depending on the reagents and conditions used.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the alkyne to an alkene or alkane.

Substitution: Nucleophiles such as amines or thiols can react with the methylsulfonyl group under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Alkenes and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butyne, 4-(methylsulfonyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and sulfonyl groups.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyne, 4-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the methylsulfonyl group can act as an electrophile in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 1-Butyne, 4-(methylsulfonyl)- and analogous sulfonyl-containing compounds:

Key Observations:

- Electronic Effects : The sulfonyl group in all compounds withdraws electrons, stabilizing adjacent negative charges and deactivating aromatic rings (in aryl derivatives). For 1-Butyne, 4-(methylsulfonyl)-, this enhances the alkyne’s electrophilicity, facilitating nucleophilic additions .

- Reactivity : The alkyne group in 1-Butyne, 4-(methylsulfonyl)- contrasts with aromatic systems (e.g., 4-Methylsulphonylbenzyl bromide), enabling unique reactions like Huisgen cycloaddition. Ethynyl-aromatic hybrids (e.g., Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]) combine conjugation with sulfonyl-directed regioselectivity .

Physical Properties and Stability

- Polarity: The sulfonyl group increases polarity, enhancing solubility in polar solvents (e.g., DMSO or methanol) compared to non-sulfonylated analogs.

- Thermal Stability : Aliphatic sulfones like 1-Butyne, 4-(methylsulfonyl)- are generally stable up to 200°C, whereas aromatic sulfones (e.g., 4-Methylsulphonylbenzyl bromide) exhibit higher thermal resistance due to conjugation .

Biological Activity

1-Butyne, 4-(methylsulfonyl)- (CAS No. 192989-95-0) is an organic compound notable for its potential biological activities. This compound is characterized by a terminal alkyne functional group and a methylsulfonyl moiety, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C4H8O2S

- Molecular Weight : 120.17 g/mol

- Structure : It features a butyne chain with a methylsulfonyl group attached to the fourth carbon.

Biological Activity Overview

The biological activity of 1-butyne, 4-(methylsulfonyl)- has been investigated in various studies, focusing on its effects on cellular mechanisms, toxicity, and potential therapeutic applications.

Toxicity Studies

1-Butyne, 4-(methylsulfonyl)- has been evaluated for its cytotoxic effects using various cell lines. A notable study involved the assessment of its impact on the yeast Saccharomyces cerevisiae, where it demonstrated significant inhibition of cell growth at certain concentrations. The compound's mechanism of action appears to involve interference with mitochondrial respiration pathways, similar to other sulfide-containing compounds .

Antimicrobial Activity

Research has indicated that compounds with methylsulfonyl groups often exhibit antimicrobial properties. In vitro assays have shown that 1-butyne, 4-(methylsulfonyl)- possesses moderate antibacterial activity against several strains of bacteria. The exact mechanism remains to be fully elucidated, but it may involve disruption of bacterial cell membranes or metabolic pathways .

Study 1: Cytotoxicity in Eukaryotic Cells

In a recent investigation, the cytotoxic effects of 1-butyne, 4-(methylsulfonyl)- were tested on human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against certain tumorigenic cells while sparing normal cells. This selectivity suggests potential for development as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 15 | 2.5 |

| MCF-7 (breast) | 20 | 3.0 |

| Normal Fibroblasts | >50 | - |

Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of various sulfonyl compounds found that 1-butyne, 4-(methylsulfonyl)- showed effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

The proposed mechanism of action for the biological activities of 1-butyne, 4-(methylsulfonyl)- includes:

- Inhibition of Mitochondrial Respiration : Similar to other sulfonated compounds, it may disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production.

- Membrane Disruption : The hydrophobic nature of the alkyne group could facilitate insertion into lipid membranes, affecting cellular integrity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Butyne, 4-(methylsulfonyl)-, and what are the critical reaction parameters?

- Methodological Answer : Synthesis often involves functionalization of alkynes with sulfonyl groups via nucleophilic substitution or coupling reactions. For example, Sonogashira coupling between a sulfonyl halide (e.g., methylsulfonyl chloride) and a terminal alkyne precursor could yield the target compound. Critical parameters include catalyst choice (e.g., Pd/Cu systems), solvent polarity (e.g., THF or DMF), and reaction temperature (typically 60–100°C) to avoid side reactions like alkyne oligomerization . Evidence from sulfonylacetophenone synthesis (α-bromo-4-(methylsulfonyl)acetophenone preparation) suggests NaHCO₃ in anhydrous MeOH as a viable base-solvent system for sulfonyl group introduction .

Q. How can the structure of 1-Butyne, 4-(methylsulfonyl)- be characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The methylsulfonyl group (SO₂CH₃) exhibits distinct deshielded protons (~δ 3.0–3.5 ppm) and carbons (~δ 40–45 ppm for CH₃; ~δ 55–60 ppm for S-linked C). The alkyne proton (if terminal) is absent, but the triple bond carbons appear at ~δ 70–90 ppm in ¹³C NMR .

- IR Spectroscopy : Strong S=O stretching vibrations (~1300–1150 cm⁻¹) and C≡C stretching (~2100–2260 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify molecular weight and fragmentation patterns, as demonstrated for sulfonylbenzene derivatives in NIST data .

Q. What are the known reactivity patterns of sulfonyl-substituted alkynes in organic synthesis?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity of the alkyne, enabling:

- Cycloadditions : Participation in Huisgen or Diels-Alder reactions, with regioselectivity influenced by sulfonyl polarization .

- Nucleophilic Additions : Thiols or amines may add to the triple bond, forming vinyl sulfides or amines. Reaction conditions (e.g., pH, solvent) must be optimized to avoid sulfone reduction .

Advanced Research Questions

Q. What computational methods are used to predict the electronic effects of the methylsulfonyl group on the alkyne's reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals. Studies on 4-(methylsulfonyl)phenylboronic acid show the sulfonyl group lowers LUMO energy, enhancing electrophilicity. Solvent effects (PCM models) and Hammett σ constants quantify substituent effects .

Q. How does the methylsulfonyl substituent influence regioselectivity in cycloaddition reactions involving 1-Butyne derivatives?

- Methodological Answer : In azide-alkyne cycloadditions, the sulfonyl group directs regioselectivity via steric and electronic effects. Computational studies on analogous systems (e.g., alkynylsulfones) suggest dominant electronic control, favoring 1,4-disubstituted triazoles over 1,5-products. Experimental validation requires kinetic studies (e.g., monitoring by in-situ IR) .

Q. What are the challenges in achieving enantioselective synthesis of sulfonyl-containing alkynes, and what strategies have been proposed?

- Methodological Answer : Chiral induction is hindered by the sulfonyl group’s planar geometry. Strategies include:

- Chiral Auxiliaries : Temporarily attaching enantiopure groups (e.g., Evans oxazolidinones) to the alkyne during synthesis, as seen in benzenesulfonamide derivatives .

- Asymmetric Catalysis : Rhodium(III)-catalyzed annulations (e.g., with sulfoxonium ylides) can induce chirality, though substrate scope remains limited .

Q. How does the thermal stability of 1-Butyne, 4-(methylsulfonyl)- compare to related sulfonylalkynes, and what decomposition pathways are observed?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures. For methylsulfonylbenzene derivatives, decomposition typically occurs at ~200–250°C, involving cleavage of the S–C bond or sulfone group rearrangement. Gas-phase thermochemistry data (e.g., ΔfH° from NIST) support stability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.